Bis(2-iodo-4-nitrophenyl)methanone
CAS No.: 71641-61-7
Cat. No.: VC19372274
Molecular Formula: C13H6I2N2O5
Molecular Weight: 524.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71641-61-7 |
|---|---|
| Molecular Formula | C13H6I2N2O5 |
| Molecular Weight | 524.01 g/mol |
| IUPAC Name | bis(2-iodo-4-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C13H6I2N2O5/c14-11-5-7(16(19)20)1-3-9(11)13(18)10-4-2-8(17(21)22)6-12(10)15/h1-6H |
| Standard InChI Key | ZVEXDFBSVFNCNM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Bis(2-iodo-4-nitrophenyl)methanone consists of two aromatic rings connected by a ketone group. Each benzene ring is substituted with an iodine atom at the ortho-position (C2) and a nitro group at the para-position (C4). This arrangement creates a planar geometry, stabilized by intramolecular interactions between the electron-deficient nitro groups and the electron-rich iodine atoms . The molecular weight is 524.01 g/mol, as calculated from its formula .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 524.01 g/mol | |
| Space Group | Orthorhombic | |
| Lattice Parameters (Å) | , , |
Crystallographic Insights
X-ray diffraction studies of analogous compounds, such as bis(4-nitrophenyl)methanone, reveal an orthorhombic crystal system with space group and lattice parameters , , and . The iodine atoms in Bis(2-iodo-4-nitrophenyl)methanone introduce steric hindrance, slightly distorting the benzene rings from coplanarity .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 2-iodo-4-nitrophenol, which undergoes Friedel-Crafts acylation using a methanone precursor. A modified procedure from iodine-magnesium exchange reactions (as described in ) optimizes yield:
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Iodination: 2-Nitrophenol is treated with iodine monochloride in acetic acid to introduce the ortho-iodo group.
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Nitration: Further nitration at the para-position using concentrated nitric acid.
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Acylation: Reaction with phosgene or a carbonyl chloride derivative to form the methanone bridge .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Iodination | , | 50°C | 78 |
| Nitration | , | 0°C | 85 |
| Acylation | , | Reflux | 67 |
Analytical Validation
The product is purified via column chromatography (hexane/ethyl acetate, 4:1) and characterized by:
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-NMR: Aromatic protons resonate at , with a singlet for the methanone carbonyl at .
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XRD: Confirms orthorhombic symmetry and unit cell dimensions .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 189–192°C, with decomposition above 250°C due to nitro group elimination.
Solubility and Polarity
The compound is sparingly soluble in polar solvents (e.g., ethanol, ) but highly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 2.1 |
| DMF | 45.7 |
| DMSO | 52.3 |
Reactivity and Mechanistic Pathways
Nucleophilic Aromatic Substitution
The para-nitro group activates the ring for nucleophilic attack, while the ortho-iodo substituent acts as a leaving group. For example, reaction with amines proceeds via a two-step mechanism:
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Iodide Displacement: Nucleophile (e.g., ) attacks the iodine-bearing carbon.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives, leveraging the iodine’s reactivity. A typical protocol uses and in THF at 80°C .
Applications in Scientific Research
Catalysis
Bis(2-iodo-4-nitrophenyl)methanone serves as a ligand precursor in transition-metal catalysis. Copper complexes derived from this compound exhibit enhanced activity in Ullmann couplings .
Pharmaceutical Intermediates
The nitro and iodine groups facilitate the synthesis of antipsychotic agents (e.g., benzodiazepine analogs) via reductive amination.
Materials Science
Incorporated into polymers, it enhances thermal stability and UV absorption, making it suitable for coatings and optoelectronic devices .
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